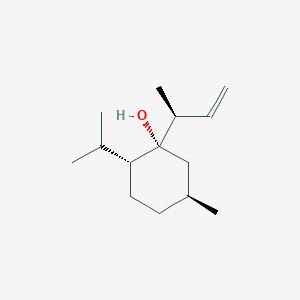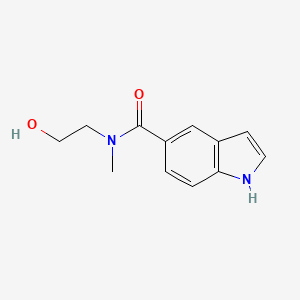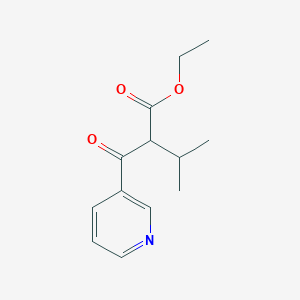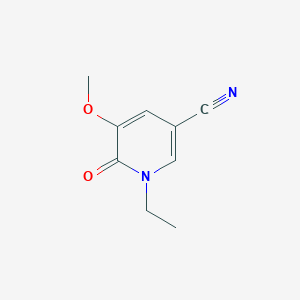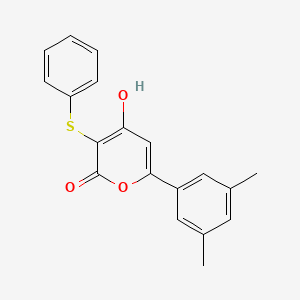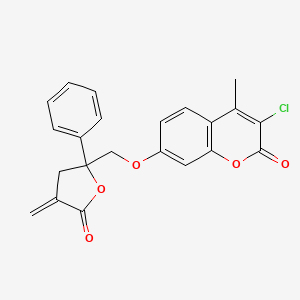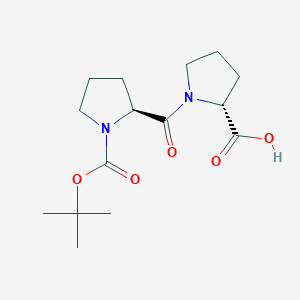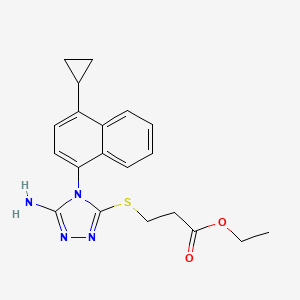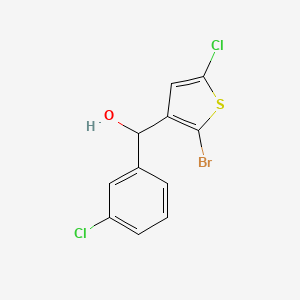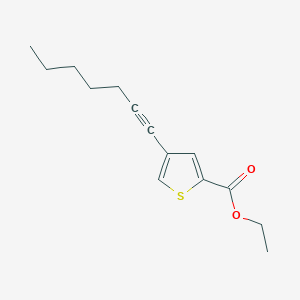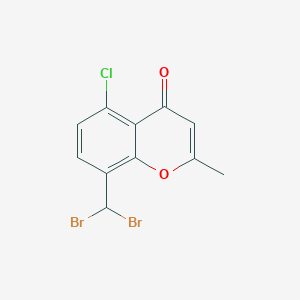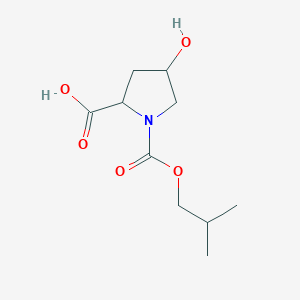
4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H17NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the esterification of 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-pyrrolidine-1,2-dicarboxylic acid 1-isobutyl ester.
Reduction: Formation of 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-isobutyl alcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their function.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-methyl ester
- 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-ethyl ester
Uniqueness
4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific ester group, which imparts distinct physicochemical properties. The isobutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C10H17NO5 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-6(2)5-16-10(15)11-4-7(12)3-8(11)9(13)14/h6-8,12H,3-5H2,1-2H3,(H,13,14) |
InChI 键 |
OUVWVZXFLLDJCI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)N1CC(CC1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


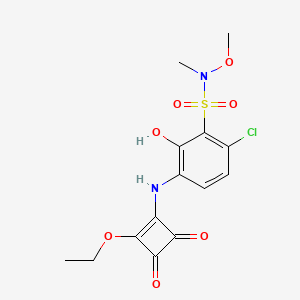
![3-Amino-4-[bis(2-methoxyethyl)amino]benzonitrile](/img/structure/B8273176.png)
